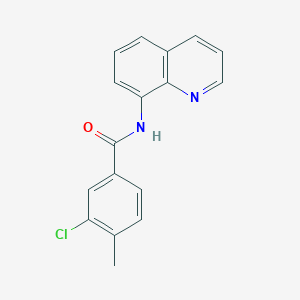![molecular formula C19H16ClN5O2S B244439 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244439.png)
2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide, also known as CMFDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
作用機序
2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a fluorescent dye that is activated by esterases in live cells. Once activated, it becomes highly fluorescent and can be detected using fluorescence microscopy or flow cytometry. 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is retained in live cells for an extended period, allowing for long-term tracking of cell behavior.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. It is also non-cytotoxic and does not interfere with cellular metabolism. 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is rapidly taken up by cells and is retained for an extended period, making it an ideal fluorescent probe for long-term cell tracking.
実験室実験の利点と制限
One of the major advantages of 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is its cell-permeable nature, which allows for easy labeling of live cells. It is also highly stable and can be used for long-term tracking of cell behavior. However, one limitation of 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is its low quantum yield, which can limit its sensitivity in some applications.
将来の方向性
There are several future directions for 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide research, including the development of more sensitive and specific fluorescent probes for cell labeling and tracking. There is also potential for the use of 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in drug delivery and therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide and its potential applications in various fields of research.
In conclusion, 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties. It has been extensively used as a fluorescent probe for cell labeling and tracking and has shown minimal toxicity and high stability. Future research on 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide will likely focus on developing more sensitive and specific fluorescent probes and exploring its potential applications in drug delivery and therapeutic interventions.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2-chloroacetyl)phenol. This intermediate is then reacted with 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a base to form 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide.
科学的研究の応用
2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been extensively used in scientific research as a fluorescent probe for cell labeling and tracking. It is a cell-permeable dye that can be used to label live cells, allowing for the tracking of cell migration, proliferation, and differentiation. 2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has also been used to study the mechanism of action of various drugs and to monitor drug delivery.
特性
分子式 |
C19H16ClN5O2S |
|---|---|
分子量 |
413.9 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H16ClN5O2S/c1-11-7-8-13(18-24-25-12(2)22-23-19(25)28-18)9-15(11)21-17(26)10-27-16-6-4-3-5-14(16)20/h3-9H,10H2,1-2H3,(H,21,26) |
InChIキー |
PIWYXHVHPIUWOZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4Cl |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244356.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B244367.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)

![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)



